

4,7,8-Trichloroquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,7,8-Trichloroquinoline

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An In-depth Technical Guide to 4,7,8-Trichloroquinoline

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **4,7,8-trichloroquinoline**. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific isomer, information from closely related quinoline derivatives is included for comparative purposes where appropriate.

Chemical Structure and Identification

4,7,8-Trichloroquinoline is a halogenated heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with three chlorine atoms at positions 4, 7, and 8.

Table 1: Chemical Identification of 4,7,8-Trichloroquinoline



Identifier	Value	Reference
CAS Number	17999-80-3	[1]
Molecular Formula	C ₉ H ₄ Cl ₃ N	[1]
Molecular Weight	232.49 g/mol	
SMILES	C1=CC(=C(C2=NC=CC(=C21) CI)CI)CI	[1]
InChI	InChI=1S/C9H4Cl3N/c10-6-3- 4-13-9-5(6)1-2-7(11)8(9)12/h1- 4H	
InChIKey	FSCPDTYVUKZTGT- UHFFFAOYSA-N	_

Physicochemical Properties

Experimental data on the physicochemical properties of **4,7,8-trichloroquinoline** is not readily available in the scientific literature. However, predicted values and data for the structurally related compound **4,7-dichloroquinoline** are presented below for reference.

Table 2: Predicted Physicochemical Properties of 4,7,8-Trichloroquinoline

Property	Predicted Value
XlogP	4.1

Table 3: Experimental Physicochemical Properties of 4,7-Dichloroquinoline (CAS: 86-98-6)



Property	Value	Reference
Melting Point	81-83 °C	[2][3][4]
Boiling Point	317 °C	[5]
Solubility	Soluble in chloroform	[2][3]
Appearance	White to light yellow crystalline powder	[6]

Synthesis and Reactivity

While a specific, validated synthesis protocol for **4,7,8-trichloroquinoline** is not widely published, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination steps. Quinoline and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[7] The reactivity of the quinoline ring is influenced by the electron-withdrawing effects of the chlorine atoms, making it susceptible to nucleophilic substitution reactions, particularly at the 4-position.

Proposed Experimental Protocol for Synthesis

A potential synthetic pathway could involve the cyclization of a suitably substituted aniline, followed by chlorination.

Step 1: Synthesis of 7,8-dichloro-4-hydroxyquinoline

- React 2,3-dichloroaniline with diethyl malonate in the presence of a suitable solvent and catalyst.
- Heat the reaction mixture to induce cyclization, forming the quinoline ring.
- Hydrolyze the resulting ester to the carboxylic acid.
- Decarboxylate the acid to yield 7,8-dichloro-4-hydroxyquinoline.

Step 2: Chlorination to 4,7,8-trichloroquinoline

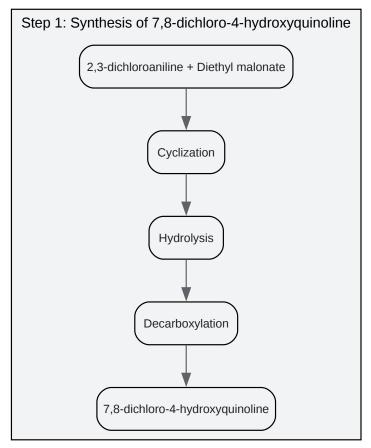


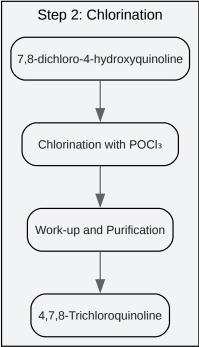




- Treat 7,8-dichloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
- Heat the reaction mixture under reflux.
- After completion, carefully quench the reaction with ice water.
- Neutralize the solution and extract the product with an organic solvent.
- Purify the crude product by recrystallization or column chromatography.







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Proposed workflow for the synthesis of **4,7,8-trichloroquinoline**.



Analytical Characterization

The characterization of **4,7,8-trichloroquinoline** would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Proposed Experimental Protocol for Analysis

High-Performance Liquid Chromatography (HPLC)

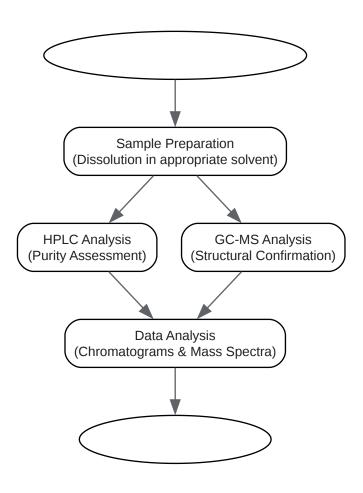
- Instrumentation: HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid for mass spectrometry compatibility.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 100 °C), hold, then ramp to a high temperature (e.g., 300 °C).
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).



• Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.



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General workflow for the analytical characterization of **4,7,8-trichloroquinoline**.

Spectral Data

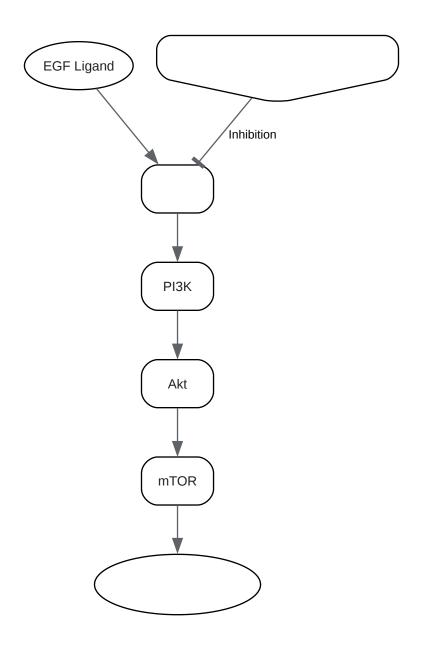
There is a lack of published experimental spectral data (NMR, IR, MS) for **4,7,8-trichloroquinoline**. For mass spectrometry, PubChem provides predicted collision cross-section values for various adducts.[8]

Biological Activity and Signaling Pathways

The biological activities of **4,7,8-trichloroquinoline** have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[7][9]



Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While the interaction of **4,7,8-trichloroquinoline** with this or other pathways has not been investigated, it represents a potential area for future research.



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Generalized EGFR signaling pathway, a potential target for quinoline-based inhibitors.

Safety and Handling



Detailed toxicology data for **4,7,8-trichloroquinoline** is not available. However, based on data for related chlorinated quinolines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard classifications include acute toxicity and eye damage.[10]

Conclusion

4,7,8-Trichloroquinoline is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided an overview of its structure and predicted properties and has outlined plausible, though not experimentally validated, protocols for its synthesis and analysis. The significant lack of experimental data highlights the need for further research to fully characterize this molecule and explore its potential applications. The information provided herein serves as a foundational resource for scientists and researchers interested in pursuing studies on this and related quinoline derivatives.

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